12-Chlorododecylphosphonic acid

Description

Contextualization within Organophosphorus Chemistry and Halogenated Organic Compounds

12-Chlorododecylphosphonic acid is classified as both an organophosphorus compound and a halogenated organic compound.

Organophosphorus Chemistry: This field studies organic compounds containing a direct phosphorus-carbon (P-C) bond. wikipedia.org Phosphonic acids, with the general formula R-P(=O)(OH)₂, are a major subgroup. wikipedia.orgmdpi.com The phosphonic acid group on this compound is a key functional moiety. This group can form strong bonds with metal oxide surfaces and can act as a di- or trivalent chelating agent. mdpi.comresearchgate.net It also serves as a non-hydrolyzable analogue of biological phosphates, making its derivatives subjects of interest in medicinal chemistry. mdpi.com The synthesis of such compounds often involves methods like the Michaelis-Arbuzov reaction, which is a primary route for creating the P-C bond. wikipedia.orgresearchgate.net

Halogenated Organic Compounds: These are organic substances where one or more hydrogen atoms have been replaced by a halogen, such as chlorine, bromine, fluorine, or iodine. naturvardsverket.se The presence of the chlorine atom on the dodecyl chain of this compound places it within this category. Halogenated compounds are used extensively in industry for producing polymers and pesticides. noaa.gov The terminal chlorine atom provides a reactive site for further chemical modification, distinguishing it from simple alkylphosphonic acids and expanding its synthetic potential. sikemia.com

Significance in Contemporary Chemical Synthesis and Materials Science Research

The dual functionality of this compound makes it a valuable tool in both chemical synthesis and materials science.

In chemical synthesis , the terminal chlorine atom acts as a reactive handle for nucleophilic substitution reactions. For instance, it can react with tertiary amines to generate the corresponding quaternary ammonium (B1175870) salts. sikemia.com This transformation is significant for creating cationic surfactants or for tethering the molecule to other structures. The phosphonic acid group itself is a versatile intermediate, and its esters can be synthesized through methods like microwave-assisted alkylation. nih.gov

In materials science , alkylphosphonic acids are widely used for creating self-assembled monolayers (SAMs) on various substrates. The phosphonic acid headgroup forms stable, ordered layers by strongly binding to the hydroxyl groups present on the surfaces of metal oxides like titanium, zinc, and iron oxides. researchgate.netchemicalbook.com This property is crucial for:

Surface Functionalization: Modifying the surface properties of materials, such as altering the work function of nanoparticles for solar cell applications. chemicalbook.com

Nanoparticle Stabilization: Providing a stable coating for nanoparticles, preventing their aggregation and ensuring their stability in suspensions. researchgate.net

Biomimetic Materials: Fabricating biomimetic calcium-phosphate layers on surfaces like titanium, which is relevant for dental implants. chemicalbook.com

Scope and Research Trajectories for Alkylphosphonic Acid Derivatives

Research into alkylphosphonic acids and their derivatives is an active and expanding field. researchgate.net The synthesis of novel derivatives is a primary focus, with researchers developing new methodologies to create molecules with tailored properties. mdpi.com

Key research trajectories include:

Development of Hybrid Molecules: Incorporating the phosphonic acid moiety into more complex structures, such as those containing triazoles, to explore new biological activities. mdpi.com The phosphonic acid group is considered a valuable pharmacophore due to its unique binding capabilities. mdpi.commdpi.com

Advanced Materials: Using derivatives as corrosion inhibitors, flame retardants, and heavy metal chelators. researchgate.net For example, poly(vinylphosphonates) are being explored as novel coating agents for magnetite nanoparticles. researchgate.net

Reticular Chemistry: Employing phosphonic acids as substrates for creating metal-organic frameworks (MOFs), known as metal phosphonates, which are a functional subclass of coordination polymers. researchgate.net

Catalysis: Utilizing phosphonate-functionalized materials as supports for catalysts, enhancing their stability and performance. mdpi.com

The ability to synthesize derivatives with different functional groups on the alkyl chain, such as azides, thiols, or other halogens, further broadens the scope of applications for this class of compounds. nih.govchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1049677-20-4 sikemia.com |

| Chemical Formula | C₁₂H₂₆ClO₃P sikemia.com |

| Molecular Weight | 284.76 g/mol sikemia.com |

| Purity | ≥97% sikemia.com |

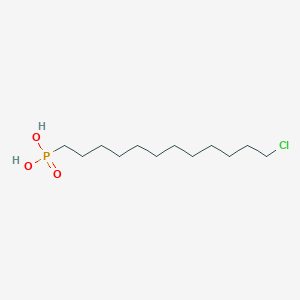

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H26ClO3P |

|---|---|

Molecular Weight |

284.76 g/mol |

IUPAC Name |

12-chlorododecylphosphonic acid |

InChI |

InChI=1S/C12H26ClO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) |

InChI Key |

ABAWVNSCVTUBPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCl)CCCCCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Alkylphosphonic Acid Derivatives

Established Synthetic Routes to Phosphonic Acids

The formation of the robust carbon-phosphorus (C-P) bond is the cornerstone of phosphonic acid synthesis. Over the years, several reliable reactions have become the standard for creating these compounds.

Arbuzov Reaction and its Variants

The Michaelis-Arbuzov reaction, often simply called the Arbuzov reaction, is a cornerstone in the synthesis of phosphonates and their derivatives. chinesechemsoc.orgchinesechemsoc.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is one of the most significant methods for forming a C-P bond. chinesechemsoc.orgwikipedia.org The classic Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. organic-chemistry.orgnih.gov

The mechanism proceeds in two main steps. wikipedia.org First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This forms a quasi-phosphonium salt intermediate. researchgate.net In the second step, the displaced halide anion attacks one of the alkoxy groups on the phosphonium (B103445) salt, also via an SN2 mechanism, resulting in the formation of the final phosphonate (B1237965) ester and a new alkyl halide. chinesechemsoc.orgwikipedia.org The phosphonic acid can then be obtained by hydrolysis of the ester.

The reaction is highly versatile but typically requires elevated temperatures, often between 120°C and 160°C, particularly for less reactive alkyl halides. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. wikipedia.org For the synthesis of long-chain alkylphosphonic acids, such as dodecylphosphonic acid derivatives, the Arbuzov reaction is a common approach. For instance, reacting 1-bromooctadecane (B154017) with triethyl phosphite yields octadecylphosphonic acid in good amounts. google.com In the context of 12-chlorododecylphosphonic acid, a suitable starting material would be a 1,12-dihalododecane.

Recent advancements have introduced variants to the classic thermal conditions. A radical Arbuzov reaction has been developed using photoredox catalysis, allowing the reaction to proceed at room temperature and expanding the scope to include secondary and tertiary alkyl halides, which are often unreactive under traditional Arbuzov conditions. chinesechemsoc.orgchinesechemsoc.org

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative pathway to alkylphosphonates. wikipedia.org This method involves the reaction of a sodium salt of a dialkyl phosphite (a hydrogen phosphonate) with an alkyl halide. wikipedia.org The hydrogen phosphonate is first deprotonated by a base, such as sodium ethoxide or sodium hydride, to generate a potent phosphorus nucleophile. This nucleophile then displaces a halide from the alkyl substrate to form the C-P bond. sustech.edu.cn

Like the Arbuzov reaction, the Michaelis-Becker reaction proceeds via an SN2 mechanism. sustech.edu.cn However, it is often noted that the yields for the Michaelis-Becker reaction can be lower than those achieved with the corresponding Arbuzov reaction. wikipedia.org Despite this, it remains a valuable tool, particularly when the starting materials are more readily available or when the conditions of the Arbuzov reaction (high heat) are undesirable. Recent developments have even explored copper-catalyzed, enantioconvergent versions of this reaction to create chiral alkyl phosphorus compounds from racemic alkyl halides. sustech.edu.cn

Table 1: Comparison of Arbuzov and Michaelis-Becker Reactions

| Feature | Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Phosphorus Reactant | Trivalent phosphorus ester (e.g., Trialkyl phosphite) | Deprotonated H-phosphonate (e.g., Sodium diethyl phosphite) |

| Alkyl Substrate | Alkyl halide | Alkyl halide |

| Key Step | Nucleophilic attack by neutral phosphite | Nucleophilic attack by phosphonate anion |

| Byproduct | New alkyl halide from phosphite ester group | Sodium halide (or other salt) |

| Typical Conditions | Often requires high temperatures (120-160°C) wikipedia.org | Base-mediated, can often be run at lower temperatures |

| General Yields | Generally high | Often lower than the Arbuzov reaction wikipedia.org |

Hydrophosphinylation Approaches

Hydrophosphinylation is the addition of a phosphorus-hydrogen bond across an unsaturated bond, such as an alkene or alkyne. organic-chemistry.org This method represents a more atom-economical route to certain phosphonates as it avoids the use of alkyl halides and the generation of salt byproducts. The reaction can be initiated by radicals or catalyzed by transition metals. researchgate.net

Palladium-catalyzed hydrophosphinylation, for example, allows for the mild addition of hypophosphorous derivatives to alkenes and alkynes. organic-chemistry.org Nickel catalysts have also proven effective and offer a less expensive alternative to palladium for the hydrophosphinylation of unactivated terminal alkenes. researchgate.net More recently, visible-light photoredox catalysis has been employed to achieve the hydrophosphinylation of unactivated alkenes under mild conditions using inexpensive organic dyes as photocatalysts. researchgate.netrsc.org

For the synthesis of this compound, this strategy could be employed by starting with 12-chloro-1-dodecene and adding a phosphinic acid derivative across the double bond. The regioselectivity of the addition (i.e., whether the phosphorus adds to the terminal carbon or the internal carbon) can often be controlled by the choice of catalyst. organic-chemistry.org

Synthesis of Halogenated Long-Chain Alkylphosphonic Acids

The synthesis of a bifunctional molecule like this compound requires precise control over reactivity to ensure the desired placement of both the chloro and the phosphonic acid moieties.

Introduction of Halogen Functionality

The chlorine atom in this compound is a key functional group. wikipedia.org A common and effective strategy for synthesizing ω-haloalkylphosphonic acids is to begin with a starting material that already contains the halogen at the desired position. researchgate.net For the target molecule, an ideal precursor would be an α,ω-dihaloalkane, such as 1,12-dichlorododecane (B1616224) or 1-bromo-12-chlorododecane.

When using a dihalide like 1,12-dichlorododecane in an Arbuzov-type reaction, a crucial challenge is to prevent the reaction from occurring at both ends of the chain, which would lead to the formation of dodecane-1,12-diylbis(phosphonic acid). A general method to favor the desired mono-phosphonated product is to use a significant excess of the α,ω-dihaloalkane relative to the phosphorus reagent. researchgate.net This statistical control increases the probability that a phosphite molecule will react with a fresh dihaloalkane molecule rather than with the already-reacted ω-haloalkylphosphonate intermediate.

An alternative strategy involves using a mixed dihalide with halogens of different reactivities. Given that the reactivity order in the Arbuzov reaction is I > Br > Cl, one could use 1-bromo-12-chlorododecane as the starting material. wikipedia.org The trialkyl phosphite would preferentially react with the more reactive C-Br bond, leaving the C-Cl bond at the ω-position intact. This provides a more selective route to the desired 12-chlorododecylphosphonate ester, which can then be hydrolyzed to the final acid.

Chain Elongation Strategies for Dodecylphosphonic Acid Scaffolds

Constructing the 12-carbon backbone of the molecule is a fundamental aspect of the synthesis. While it is possible to build the chain step-by-step, a more convergent and common approach is to start with a molecule that already possesses the C12 scaffold. As discussed, commercially available materials like 1,12-dodecanediol (B52552) can be converted to the corresponding dihalide, which then serves as the starting point for phosphonylation. researchgate.net

However, in some synthetic contexts, chain elongation is a necessary tool. In organic synthesis, a classic method for extending a carbon chain involves the use of acetylide ions. youtube.comyoutube.com A terminal alkyne can be deprotonated with a strong base like sodium amide to form a nucleophilic acetylide anion. This anion can then react with a primary alkyl halide in an SN2 reaction to form a new, longer-chain alkyne with a new carbon-carbon bond. youtube.com This process could theoretically be used to build the dodecyl chain. For example, one could start with a shorter ω-chloroalkyne, elongate it to the C12 length, and then perform a hydrophosphinylation reaction on the alkyne. However, for a simple linear chain like the one in dodecylphosphonic acid, starting with a pre-formed C12 chain is generally more efficient. The influence of the alkyl chain length on the properties of phosphonic acids is a significant area of research, particularly in materials science for forming self-assembled monolayers (SAMs) on surfaces. mpg.denih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of alkylphosphonic acids, such as this compound, typically involves a two-stage process: first, the formation of a dialkyl phosphonate ester, and second, the hydrolysis of this ester to the final phosphonic acid. The optimization of both stages is critical for achieving satisfactory yields.

A primary method for forming the crucial carbon-phosphorus (C-P) bond is the Michaelis-Arbuzov reaction. chinesechemsoc.org This reaction traditionally involves the reaction of a trialkyl phosphite with an alkyl halide. chinesechemsoc.orgscholarsresearchlibrary.com However, the classic Michaelis-Arbuzov reaction often requires high temperatures and long reaction times, and the use of excess trialkyl phosphite can complicate purification. scholarsresearchlibrary.com

Research has focused on optimizing these conditions. Catalysts such as cerium(III) chloride heptahydrate on a silica (B1680970) gel support (CeCl₃·7H₂O-SiO₂) have been shown to promote the Michaelis-Arbuzov reaction under milder, solvent-free conditions. scholarsresearchlibrary.com Microwave irradiation has also been employed to shorten reaction times and improve yields. scholarsresearchlibrary.com Furthermore, developments in photoredox catalysis have enabled radical-based alternatives to the traditional nucleophilic substitution mechanism of the Arbuzov reaction, allowing it to proceed efficiently at room temperature with a broad range of alkyl halides. chinesechemsoc.orgchinesechemsoc.org

The second stage, dealkylation of the phosphonate ester to the phosphonic acid, is most commonly achieved by acidic hydrolysis. nih.govdntb.gov.uaresearchgate.net The most general method involves refluxing the phosphonate ester with concentrated hydrochloric acid (HCl) for several hours. nih.govbeilstein-journals.orgd-nb.info After the reaction, excess HCl and water can be removed by distillation, often yielding a product that requires little further purification. nih.govbeilstein-journals.org For substrates sensitive to strong acid, alternative methods have been developed. The McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a powerful alternative. beilstein-journals.orgd-nb.info Optimization studies have also explored the use of other Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), which can catalyze the hydrolysis of various phosphonates in good yields, sometimes under milder "dry" conditions for specific substrates like dibenzyl phosphonates. acs.orgorganic-chemistry.org

Table 1: Optimization Strategies for the Michaelis-Arbuzov Reaction

| Optimization Strategy | Conditions | Advantages |

|---|---|---|

| Catalysis | Use of Lewis acids (e.g., CeCl₃·7H₂O-SiO₂) or metal catalysts. scholarsresearchlibrary.com | Lower reaction temperatures, improved yields, often applicable under solvent-free conditions. scholarsresearchlibrary.com |

| Microwave Irradiation | Application of microwave energy to the reaction mixture. scholarsresearchlibrary.com | Significant reduction in reaction times, improved yields, and facilitation of solvent-free reactions. scholarsresearchlibrary.com |

| Photoredox Catalysis | Visible-light mediated radical reaction. chinesechemsoc.orgchinesechemsoc.org | Mild, room temperature conditions; excellent functional group tolerance; applicable to complex molecules. chinesechemsoc.orgchinesechemsoc.org |

| Solvent Choice | Use of recyclable, non-toxic solvents like Polyethylene Glycol (PEG). nih.gov | Eco-friendly process, mild conditions (50-60 °C), high yields. nih.gov |

| Continuous Flow | Performing the reaction in a continuous flow reactor. acs.org | High productivity, low environmental footprint (no solvent, catalyst, or additives), rapid optimization. acs.org |

Purification and Isolation Techniques in Phosphonic Acid Synthesis

The purification and isolation of phosphonic acids, particularly those with long alkyl chains like this compound, present significant challenges primarily due to the high polarity of the phosphonic acid group. nih.govd-nb.info This polarity makes standard purification techniques difficult.

A common and effective purification method for solid phosphonic acids is recrystallization . nih.govd-nb.info However, due to their hygroscopic nature and the strong hydrogen bonding capabilities of the phosphonic acid moiety, these compounds can co-crystallize with water when aqueous solutions are used. beilstein-journals.orgd-nb.info For non-crystalline, oily products, which are common for long-chain derivatives, recrystallization is not an option. researchgate.net

Chromatographic techniques are also employed, but require specific conditions. Purification by standard silica gel chromatography is challenging and necessitates the use of very polar eluent systems, such as a mixture of chloroform, methanol (B129727), and water. nih.govbeilstein-journals.orgd-nb.info An alternative is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 grafted column. nih.govbeilstein-journals.org For more specialized cases, strong anion-exchange chromatography, eluting with an agent like aqueous formic acid, can be an effective strategy. researchgate.net

Given the difficulties in purifying the final phosphonic acid product, a widely adopted strategy is to purify the phosphonate ester precursor . nih.govbeilstein-journals.orgd-nb.info Dialkyl phosphonates are significantly less polar than their corresponding acids and can be readily purified using standard silica gel chromatography. nih.govd-nb.info Following purification of the ester, a clean and efficient hydrolysis reaction (such as with concentrated HCl or TMSBr) can yield the final phosphonic acid, often in a state of purity that does not require further intensive purification steps. nih.govbeilstein-journals.org

Other isolation techniques include precipitation . This can be achieved by dissolving the compound in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) and then slowly adding a non-solvent such as water or diethyl ether to induce precipitation. researchgate.net Another approach involves converting the phosphonic acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) which may have different solubility characteristics, making it easier to crystallize or precipitate from a solution. researchgate.net

Table 2: Purification and Isolation Techniques for Phosphonic Acids

| Technique | Description | Applicability & Considerations |

|---|---|---|

| Recrystallization | Dissolving the solid compound in a hot solvent and allowing it to cool, forming pure crystals. | Effective for solid phosphonic acids. nih.govd-nb.info Product may co-crystallize with water. beilstein-journals.orgd-nb.info |

| Precursor Purification | Purifying the less polar dialkyl phosphonate intermediate via standard silica gel chromatography before hydrolysis. | A highly effective and common strategy that simplifies the final purification step. nih.govbeilstein-journals.orgd-nb.info |

| Silica Gel Chromatography | Separation based on polarity using a silica stationary phase. | Requires highly polar eluent systems (e.g., CHCl₃/MeOH/H₂O). nih.govbeilstein-journals.org |

| Reversed-Phase HPLC | Chromatography using a non-polar stationary phase (e.g., C18) and polar mobile phase. | Used for further purification after initial chromatography. nih.govbeilstein-journals.org |

| Ion-Exchange Chromatography | Separation based on charge using a resin (e.g., strong anion-exchanger). | Effective for polar, charged molecules; elution often with aqueous formic acid. researchgate.net |

| Precipitation/Salt Formation | Inducing the product to come out of solution by changing solvent composition or by converting it to a salt with different solubility. | Useful for non-crystalline products. researchgate.net Changing the counter-ion can also reduce hygroscopicity. researchgate.net |

Chemical Reactivity and Derivatization of 12 Chlorododecylphosphonic Acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group, -PO(OH)₂, is the primary site of polar and ionic interactions in 12-Chlorododecylphosphonic acid. Its reactivity is analogous to other organophosphonic acids, characterized by its acidic protons and the ability of the phosphorus center to be attacked by nucleophiles.

Acid-Base Interactions and Salt Formation

The diprotic nature of the phosphonic acid moiety allows for the formation of two series of salts upon reaction with a base. For instance, with a strong base like sodium hydroxide (B78521) (NaOH), it can form both a monosodium salt and a disodium (B8443419) salt. nih.gov The degree of salt formation is dependent on the stoichiometry of the base and the pH of the solution. The formation of these salts significantly increases the water solubility of the compound. nih.govbeilstein-journals.org The difference in pKa values between the phosphonic acid and a base can predict the likelihood of proton transfer and salt formation. rsc.orgresearchgate.netcolab.ws

Table 1: Acid Dissociation Constants of Dodecylphosphonic Acid

| Dissociation Step | pKa Value | Predominant Species pH Range |

|---|---|---|

| First Dissociation | ~2.65 | < 1.5 (neutral), 1.5 - 4.5 (monoanion) |

| Second Dissociation | ~6-7 | 4.5 - 8.5 (monoanion), > 8.5 (dianion) |

Esterification Reactions

The phosphonic acid group can undergo esterification with alcohols to form mono- and di-esters. This reaction is a type of condensation reaction where a molecule of water is eliminated for each ester linkage formed. byjus.comlibretexts.org The esterification of phosphonic acids can be catalyzed by strong acids, such as sulfuric acid, similar to the Fischer esterification of carboxylic acids. chemguide.co.ukyoutube.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the ester product, it is often necessary to remove the water as it is formed. masterorganicchemistry.com

Alternatively, phosphonic acids can be esterified using acid anhydrides or acid chlorides. byjus.comchemguide.co.uk The reaction with an acid anhydride (B1165640) is generally slower than with an acid chloride and may require heating. chemguide.co.uk The choice of reaction conditions can allow for selective formation of either the monoester or the diester. byjus.com

Condensation Reactions

A key condensation reaction of phosphonic acids is the formation of phosphonic anhydrides through the elimination of a water molecule between two phosphonic acid groups. wikipedia.org This process typically requires heating in the presence of a dehydrating agent. These anhydrides can exist as linear or cyclic structures and are reactive intermediates themselves, often used in peptide synthesis and other coupling reactions. youtube.com The formation of an ester, as described in the previous section, is also a form of condensation reaction. libretexts.orglabxchange.org

Reactivity of the Terminal Chloro-Group

The chloro-group at the terminus of the dodecyl chain provides a site for a different set of chemical transformations, primarily nucleophilic substitution reactions. physicsandmathstutor.com The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it a target for nucleophiles. byjus.com

Nucleophilic Substitution Reactions

The terminal chloro-group of this compound can be displaced by a variety of nucleophiles in a nucleophilic substitution reaction. physicsandmathstutor.comsapub.org This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, although for a primary alkyl halide like this, the Sₙ2 mechanism is generally favored. byjus.com In this one-step process, the incoming nucleophile attacks the carbon atom, and the chloride ion is simultaneously displaced. byjus.com

A range of nucleophiles can be employed to create a variety of derivatives. For example:

Cyanide ions (CN⁻) can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org

Azide ions (N₃⁻) can be used to form an alkyl azide, which can then be reduced to a primary amine or used in click chemistry reactions.

Thiocyanate ions (SCN⁻) can react to form an alkyl thiocyanate.

The choice of solvent and reaction conditions is crucial for the success of these substitution reactions and to avoid competing elimination reactions. libretexts.org

Formation of Quaternary Ammonium (B1175870) Salts with Tertiary Amines

A notable nucleophilic substitution reaction of the terminal chloro-group is its reaction with tertiary amines to form quaternary ammonium salts. nih.govphysicsandmathstutor.comwikipedia.org This reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine. nih.gov The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the chloroalkane, displacing the chloride ion and forming a quaternary ammonium cation. nih.govlibretexts.org

For example, this compound can react with a tertiary amine such as trimethylamine (B31210) (N(CH₃)₃) to yield N,N,N-trimethyl-12-phosphonododecan-1-aminium chloride. A variety of tertiary amines can be used in this reaction, leading to a wide array of quaternary ammonium salts with different properties. libretexts.orggoogle.com These resulting compounds, possessing both a phosphonic acid group and a quaternary ammonium salt, exhibit interesting amphiphilic and surface-active properties.

Table 2: Examples of Nucleophilic Substitution Reactions at the Terminal Chloro-Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Thiocyanate | Sodium Thiocyanate (NaSCN) | Thiocyanate (-SCN) |

| Tertiary Amine | Trimethylamine (N(CH₃)₃) | Quaternary Ammonium Salt (-N⁺(CH₃)₃Cl⁻) |

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented, the principles of several named reactions can be applied to modify its structure, particularly at the terminal chloro position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboronic acid with an organic halide. organic-chemistry.orglibretexts.orgyoutube.com For this compound, a potential application would involve its reaction with an aryl or vinyl boronic acid. However, the use of primary alkyl chlorides in Suzuki couplings can be challenging and often requires specific catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to be effective. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The terminal chloro group of this compound could potentially serve as the halide partner in this reaction, allowing for the introduction of an alkynyl moiety. This reaction is known for its mild conditions. nih.govyoutube.com

Hirao Coupling: The Hirao reaction involves the palladium-catalyzed cross-coupling of a dialkyl phosphite (B83602) with an aryl halide to form an aryl phosphonate (B1237965). nih.gov While this reaction is primarily used for the formation of P-C(sp2) bonds, it highlights the utility of palladium catalysis in phosphonate chemistry.

The success of these cross-coupling reactions with this compound would be highly dependent on the choice of catalyst, ligands, and reaction conditions to achieve chemoselective coupling at the C-Cl bond without interfering with the phosphonic acid group.

Derivatization Strategies for Analytical and Functional Purposes

Derivatization of this compound is crucial for enhancing its detectability in analytical methods and for imparting specific functionalities for various applications.

Silylation for Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. registech.com Phosphonic acids, being polar and non-volatile, necessitate derivatization prior to GC-MS analysis. Silylation is the most common method to achieve this, wherein the acidic protons of the phosphonic acid are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. registech.comcolostate.edu This process significantly increases the volatility of the compound.

Several silylating reagents are available, each with varying reactivity. The choice of reagent depends on the specific requirements of the analysis.

| Silylating Reagent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent suitable for many applications. thermofisher.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides, its byproducts often elute with the solvent front. thermofisher.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating reagents to enhance their reactivity, particularly for hindered functional groups. thermofisher.com |

A typical silylation procedure would involve dissolving the this compound in a suitable solvent and adding an excess of the silylating reagent, sometimes with a catalyst like TMCS. The reaction mixture is often heated to ensure complete derivatization before injection into the GC-MS system.

Alkylation and Acylation Methods

Alkylation: The phosphonic acid group of this compound can be alkylated to form phosphonate esters. This is a common derivatization strategy that can alter the solubility and reactivity of the molecule. For instance, esterification can be achieved by reacting the phosphonic acid with an alcohol in the presence of a suitable coupling agent or by reaction with an alkyl halide under basic conditions.

The terminal chloro group can also undergo alkylation through nucleophilic substitution reactions, for example, with organometallic reagents, although this can be less straightforward than reactions with more reactive alkyl halides.

Acylation: Acylation of phosphonic acids is less common than esterification. However, related compounds, such as 1-(acylamino)alkylphosphonic acids, are readily synthesized, indicating that under the right conditions, the phosphonic acid moiety or a derivative thereof could be acylated. nih.govnih.gov More relevant to this compound, the terminal chloro group can be substituted with an acyl group via reaction with a suitable carboxylate nucleophile.

Introduction of Chromophores or Fluorophores

For applications in fluorescence-based detection or imaging, a chromophore or fluorophore can be attached to this compound. This can be achieved through several strategies.

One approach involves modifying the terminal chloro group. For example, it can be converted to an azide, which can then undergo a "click chemistry" reaction, such as a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, with a fluorescently-tagged alkyne. Alternatively, the chloro group could be substituted with an amine, which can then be readily coupled with a wide variety of commercially available fluorescent dyes that are activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates. nih.gov

Another potential strategy is to utilize a cross-coupling reaction, such as the Sonogashira or Suzuki coupling mentioned earlier, to directly attach a fluorescent aromatic or alkynyl group to the dodecyl chain.

The choice of the fluorescent label will depend on the desired photophysical properties, such as the excitation and emission wavelengths.

| Fluorescent Label Type | Reactive Group for Coupling | Potential Coupling Strategy with Modified this compound |

| Dansyl Chloride | Amine | Nucleophilic substitution of the terminal chlorine with an amine, followed by reaction with dansyl chloride. |

| Fluorescein Isothiocyanate (FITC) | Amine | Nucleophilic substitution of the terminal chlorine with an amine, followed by reaction with FITC. |

| Alexa Fluor NHS Esters | Amine | Nucleophilic substitution of the terminal chlorine with an amine, followed by reaction with an Alexa Fluor NHS ester. nih.gov |

| Coumarin Derivatives | Various | Can be functionalized for coupling to amines or other reactive groups introduced at the terminal position. tcichemicals.com |

Functional Applications in Materials Science and Surface Engineering

Surface Modification and Functionalization Strategies

The ability to form stable and ordered SAMs makes 12-Chlorododecylphosphonic acid a powerful tool for tailoring the surface properties of materials. The terminal chlorine atom can also serve as a site for further chemical reactions, although its reactivity is lower than other halogens.

This compound and its non-chlorinated analogue, dodecylphosphonic acid (C12PA), are highly effective for modifying the surfaces of technologically important metal oxides like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). amazonaws.com

On TiO₂ , these phosphonic acids can be used to transfer nanoparticles from an aqueous solution to an organic solvent, demonstrating a profound change in surface properties from hydrophilic to hydrophobic. amazonaws.com This surface modification is crucial for incorporating TiO₂ nanoparticles into polymer composites or non-polar media. nih.govrsc.orgepa.govresearchgate.net The phosphonic acid headgroup forms a strong bond with the titanium surface atoms, creating a stable organic layer. nih.govnih.gov

Similarly, on Al₂O₃ , dodecylphosphonic acid SAMs can be readily formed. nih.govamazonaws.com The interaction is strong, leading to ordered monolayers that alter the surface energy and chemical affinity of the alumina. mdpi.commdpi.comnih.gov This modification can be used to improve adhesion, control wetting, or create barrier layers for corrosion protection. Studies on different crystallographic and amorphous Al₂O₃ surfaces show that the SAMs exhibit high stability in aqueous environments, underscoring their suitability for various applications. nih.gov

Table 2: Research Findings on Metal Oxide Modification with Dodecylphosphonic Acid (C12PA)

| Substrate | Molecule | Application Demonstrated | Key Finding | Reference |

|---|---|---|---|---|

| TiO₂ Nanoparticles | C12PA | Phase transfer from aqueous to chloroform | Successful surface hydrophobization and transfer of nanoparticles. | amazonaws.com |

| Al₂O₃ Nanoparticles | C12PA | Phase transfer from aqueous to chloroform | Effective surface modification leading to stable dispersion in organic solvent. | amazonaws.com |

| Stainless Steel (native oxide) | C12PA | Formation of ordered, hydrophobic monolayers | Monolayers with C12 chains show high stability in various aqueous solutions and under heat. | researchgate.net |

| Amorphous & Crystalline Al₂O₃ | ODPA* | Stability in aqueous environments | High stability observed, with binding state dependent on oxide surface structure. | nih.gov |

*Note: ODPA (Octadecylphosphonic acid) is a longer-chain analogue, but the principles of binding and stability are directly relevant to C12PA.

Functionalization of Polymeric Substrates

The functionalization of polymeric substrates with phosphonic acids, including those with structures analogous to this compound, is a key strategy for altering their surface properties. The phosphonic acid group exhibits a strong affinity for and forms stable bonds with a variety of metal oxide surfaces. mdpi.comutwente.nl This allows for the creation of self-assembled monolayers (SAMs) that can be tailored to introduce specific functionalities to the substrate.

While direct studies on this compound for polymeric substrate functionalization are not extensively detailed in the provided results, the principles of using long-chain phosphonic acids are well-established. For instance, the formation of dense, ordered SAMs on surfaces like aluminum oxide and silicon oxide demonstrates the ability of these molecules to create new, functional interfaces. mdpi.comprinceton.edu The long alkyl chain of this compound would contribute to the formation of a hydrophobic layer, while the terminal chlorine atom offers a reactive site for further chemical modifications. This dual functionality is crucial for creating polymeric surfaces with tailored wettability, biocompatibility, and chemical reactivity.

Research on similar phosphonic acids has shown their ability to improve the adhesion and growth of cells on hydrogel scaffolds, indicating their potential in biomedical applications for modifying polymeric materials. nih.gov The covalent attachment of phosphonic acid moieties to polyurethane dispersions has also been shown to significantly improve adhesion properties. acs.org

Surface Engineering for Adhesion and Interface Control

The ability of phosphonic acids to act as adhesion promoters is a cornerstone of their application in surface engineering. mdpi.com They can form strong bonds with metal substrates, creating a robust interface between the substrate and a subsequent layer, such as an organic coating or adhesive. mdpi.comresearchgate.net This is particularly relevant for preventing delamination and corrosion at the interface. researchgate.net

Studies on various phosphonic acids have confirmed their role as effective adhesion promoters for both polyurethane and acrylic coatings on metal surfaces like aluminum and bronze. mdpi.comresearchgate.net The formation of densely packed monolayers is a key factor in this improved adhesion, as it creates a continuous and stable interfacial layer. researchgate.net

Table 1: Effects of Phosphonic Acid Treatment on Coating Adhesion

| Coating Type | Substrate | Phosphonic Acid Type | Adhesion Improvement |

| Polyurethane | Bronze | 16-phosphonohexadecanoic acid | Significantly improved |

| Polyurethane | Bronze | 12-aminododecylphosphonic acid | Significantly improved |

| Acrylic | Bronze | 16-phosphonohexadecanoic acid | Significantly improved |

| Acrylic | Bronze | 12-aminododecylphosphonic acid | Significantly improved |

| Epoxy Amine | Aluminum Alloy | Aminopropylphosphonic acid | Strong inhibition of anodic de-adhesion |

This table is a summary of findings on analogous phosphonic acids, illustrating the general principle of adhesion promotion.

Advanced Material Integration and Device Performance

The integration of this compound and similar phosphonic acids into advanced materials and devices has led to significant performance enhancements. Their ability to form well-defined interfacial layers is critical for optimizing the efficiency and stability of electronic and optoelectronic devices.

Role in Perovskite Solar Cells as Hole Transport Layers

In perovskite solar cells (PSCs), hole transport layers (HTLs) play a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. nih.govarxiv.org The efficiency and stability of PSCs are highly dependent on the properties of the HTL and the quality of the interface between the HTL and the perovskite layer. rsc.orgresearchgate.net

While the direct use of this compound as a primary HTL is not explicitly detailed, phosphonic acid-based self-assembled monolayers (SAMs) are used to modify the surfaces of other HTL materials or electrodes. This modification can improve the energy level alignment between the perovskite and the HTL, reduce interfacial defects, and enhance charge extraction efficiency. rsc.org For instance, modifying the surface of a nanostructured nickel oxide (NiOx) layer, a common inorganic HTL, with phosphonic acids can passivate surface defects and improve the interface with the perovskite layer.

The use of dual-hole transporting layers is one strategy to improve charge transfer efficiency and mitigate charge recombination at the HTL/perovskite interface. rsc.org This approach can lead to more suitable energy levels and improved perovskite film quality, ultimately enhancing device performance. rsc.org

Table 2: Performance of Perovskite Solar Cells with Engineered Hole Transport Layers

| HTL Strategy | Open-Circuit Voltage (V) | Power Conversion Efficiency (PCE) (%) | Key Improvement |

| Dual-HTLs (poly-TPD and P3CT-N) | 1.09 (from 1.00) | 19.85 | Improved charge transfer, reduced recombination |

| Optimized D-PBTTT-14 HTL with CdZnS ETL | 1.4205 | 26.21 | Superior performance due to optimized layers |

This table showcases the impact of HTL engineering on PSC performance, a field where phosphonic acid modifications are relevant.

Surface Treatment in Composite Materials and Nanostructures

The surface treatment of composite materials and nanostructures with phosphonic acids is a versatile method to tailor their surface functionalities for a variety of applications. nih.gov The formation of SAMs on metal oxide nanostructures, such as zinc oxide (ZnO) nanowires, has been shown to be a promising approach for developing molecular sensors and heterogeneous catalysts. nih.gov

The choice of solvent has a significant impact on the formation of well-defined phosphonic acid SAMs on ZnO nanowire surfaces. nih.gov While methanol (B129727) can lead to the formation of undesirable byproducts, solvents with lower polarity like toluene (B28343) or tert-butyl alcohol promote the formation of well-ordered SAMs with a tridentate coordination of the phosphonic acid to the surface. nih.gov

The long alkyl chain of this compound would render the surface of nanostructures hydrophobic, which can be advantageous in applications requiring controlled wetting or dispersion in non-polar media. The terminal chlorine atom also provides a reactive handle for the covalent attachment of other functional molecules, enabling the creation of multifunctional nanocomposites.

Design of Interfacial Layers for Enhanced Charge Transfer

The design of interfacial layers using phosphonic acid SAMs is a powerful strategy for enhancing charge transfer in organic electronic devices. arizona.edu These monolayers can be used to modify the work function of electrodes, which is crucial for efficient charge injection and extraction. arizona.educnr.it

By creating a well-ordered SAM on an electrode surface, such as indium tin oxide (ITO), it is possible to create a significant electrostatic field that facilitates charge transfer. arizona.educnr.it For example, a three-component system consisting of an ITO electrode, a carbazole-based phosphonic acid SAM, and a molecular acceptor layer can achieve a high work function of 5.7 eV, promoting efficient hole injection. arizona.edu

In vertical organic field-effect transistors (VOFETs), the modification of the dielectric surface with phosphonic acid SAMs has been shown to enhance the out-of-plane charge transport, leading to an increase in both the on-current and the ON/OFF ratio. researchgate.net The length of the alkyl chain of the phosphonic acid plays a role in the morphology and crystallinity of the overlying organic semiconductor film, which in turn affects the charge mobility. researchgate.net The optimal performance in one study was achieved with a dodecyl-phosphonic acid SAM, which is structurally similar to this compound. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 12-Chlorododecylphosphonic acid and identifying its constituent functional groups.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the methylene (B1212753) protons (-CH₂-) of the alkyl chain, typically in the range of 1.2-1.8 ppm. The methylene group adjacent to the chlorine atom (Cl-CH₂-) would exhibit a downfield shift to approximately 3.5 ppm due to the electronegativity of chlorine. The protons on the carbon alpha to the phosphonic acid group (-CH₂-P) are expected to show a multiplet around 1.5-2.0 ppm, with coupling to the phosphorus nucleus. The acidic protons of the phosphonic acid group (P-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the twelve carbons of the alkyl chain. The carbon bonded to chlorine (C-Cl) is anticipated to resonate around 45 ppm. The carbons of the main chain would appear in the 20-35 ppm region. The carbon alpha to the phosphonic acid group would be shifted downfield due to the influence of the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonic acids. huji.ac.ilslideshare.net For this compound, a single resonance is expected in the region of +20 to +40 ppm, characteristic of alkylphosphonic acids. huji.ac.ilorganicchemistrydata.orgncsu.edu The precise chemical shift can be influenced by the solvent and pH. researchgate.net This technique is highly sensitive to the chemical environment of the phosphorus atom, making it an excellent tool for confirming the presence and purity of the phosphonic acid moiety. nih.govmagritek.com

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | -CH₂- (chain) | 1.2 - 1.8 | Multiplet |

| ¹H | Cl-CH₂- | ~3.5 | Triplet |

| ¹H | -CH₂-P | 1.5 - 2.0 | Multiplet (coupled to ³¹P) |

| ¹H | P-OH | Variable | Broad Singlet |

| ¹³C | -CH₂- (chain) | 20 - 35 | - |

| ¹³C | C-Cl | ~45 | - |

| ³¹P | R-PO(OH)₂ | 20 - 40 | Singlet (proton-decoupled) |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within this compound. americanpharmaceuticalreview.comnih.gov

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The P=O stretching vibration typically appears as a strong band in the range of 1150-1250 cm⁻¹. The P-O-H stretching vibrations are observed as a broad band between 2500 and 3300 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be prominent in the 2850-2960 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching modes also appear strongly in the 2850-2960 cm⁻¹ region. The P=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phosphonic acid group and the carbon backbone. researchgate.netspectroscopyonline.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| P=O | Stretching | 1150 - 1250 | IR (strong), Raman |

| P-O-H | Stretching | 2500 - 3300 | IR (broad) |

| P-O | Stretching | 950 - 1050 | IR, Raman |

| C-H (alkyl) | Stretching | 2850 - 2960 | IR, Raman (strong) |

| C-H (alkyl) | Bending/Scissoring | 1450 - 1470 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. oup.comumn.eduoup.com

Upon ionization, the molecule will form a molecular ion (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with two peaks in a roughly 3:1 ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes. jove.commiamioh.edu

Fragmentation of the long alkyl chain is expected, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). jove.com Cleavage of the C-Cl bond would result in a prominent fragment at M-35/37. Fragmentation of the phosphonic acid headgroup can also occur, leading to characteristic losses. acs.orgacs.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Notes |

| [M]⁺, [M+2]⁺ | Molecular Ion | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| [M-35]⁺ / [M-37]⁺ | Loss of Cl radical | |

| [M-81]⁺ | Loss of PO(OH)₂ radical | |

| Series of peaks | [CₙH₂ₙ]⁺, [CₙH₂ₙCl]⁺ | Fragmentation along the alkyl chain |

Surface-Sensitive Analytical Techniques for SAMs

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, specialized surface-sensitive techniques are required for their characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. It is highly effective for characterizing SAMs of this compound on various substrates, such as titanium oxide or aluminum oxide. researchgate.netacs.orgresearchgate.netresearchgate.netnih.govosti.govacs.orgaip.orgosti.govelsevierpure.com

XPS analysis of a this compound SAM would confirm the presence of carbon, oxygen, phosphorus, chlorine, and the elements of the underlying substrate. High-resolution scans of the P 2p, O 1s, and C 1s regions provide information about the chemical bonding. The binding energy of the P 2p peak can indicate the nature of the bond between the phosphonic acid headgroup and the metal oxide surface (e.g., monodentate, bidentate, or tridentate coordination). acs.org The C 1s spectrum can be deconvoluted to distinguish between the carbons of the alkyl chain and any adventitious carbon contamination. The presence of the Cl 2p signal would confirm the integrity of the terminal chloro group.

Expected XPS Binding Energies for a this compound SAM on a Metal Oxide

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

| P | 2p | ~133-134 | Confirms presence of phosphonate (B1237965) and indicates binding to the surface |

| O | 1s | ~531-533 | Distinguishes between P-O-M, P=O, and substrate oxide |

| C | 1s | ~285 | Confirms presence of the alkyl chain |

| Cl | 2p | ~200 | Confirms presence of the terminal chlorine |

| Substrate Metal | Core Level | Varies with substrate | Attenuation of this signal indicates monolayer formation |

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of SAMs at the nanoscale. scientific.netresearchgate.net For this compound SAMs, AFM can reveal the formation of molecular islands during the initial stages of self-assembly, the completeness of the monolayer, and its surface roughness. nyu.eduresearchgate.netresearchgate.netmdpi.com The height of the monolayer can be measured, which provides information about the orientation of the molecules on the surface. For a full monolayer of a long-chain alkylphosphonic acid, a thickness of around 1.5 to 2.0 nm is typically observed. acs.orgsurfacesciencewestern.com

Beyond topography, AFM can also probe the mechanical properties of the SAM. nih.gov Techniques such as friction force microscopy can assess the lubricity and robustness of the monolayer. Nanolithography patterns can be created using an AFM tip to test the mechanical stability and self-healing properties of the SAM. acs.org

Typical AFM Findings for Long-Chain Alkylphosphonic Acid SAMs

| Parameter | Typical Value/Observation | Significance |

| Monolayer Thickness | 1.5 - 2.0 nm | Indicates a well-ordered, upright orientation of molecules |

| Surface Roughness (RMS) | < 1 nm | A low value suggests a well-packed and uniform monolayer |

| Island Formation | Observed at sub-monolayer coverage | Provides insight into the growth mechanism of the SAM |

| Mechanical Stability | Generally robust | Phosphonate headgroups form strong bonds with metal oxide surfaces |

Contact Angle Goniometry for Surface Hydrophilicity/Hydrophobicity

Contact angle goniometry is a fundamental technique for quantifying the wettability of a surface, which is a direct reflection of its hydrophilicity or hydrophobicity. This is achieved by measuring the angle formed at the three-phase contact line where a liquid droplet, the solid surface, and the surrounding vapor meet. For surfaces modified with this compound, this measurement provides crucial information about the packing density and orientation of the alkyl chains in the self-assembled monolayer.

A high contact angle indicates a hydrophobic surface, suggesting that the long hydrocarbon chains of the this compound molecules are well-ordered and oriented away from the substrate, presenting a low-energy surface to the water droplet. Conversely, a lower contact angle would suggest a more disordered or incomplete monolayer, exposing more of the hydrophilic substrate or the phosphonic acid head groups.

The measurement of both advancing and receding contact angles provides a more complete picture of the surface dynamics and heterogeneity. biolinscientific.comnih.gov The advancing angle (θa) is the maximum stable angle observed as the liquid front moves over a dry surface, and it is particularly sensitive to the presence of low-energy (hydrophobic) domains. biolinscientific.com The receding angle (θr) is the minimum stable angle as the liquid front retreats, and it is more influenced by high-energy (hydrophilic) sites. biolinscientific.com The difference between these two angles is known as contact angle hysteresis (H = θa - θr), which is an indicator of surface roughness, chemical heterogeneity, and the presence of pinning sites. biolinscientific.comnih.gov

The surface free energy of a modified surface can be calculated from contact angle measurements using various models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. This method involves measuring the contact angles of several liquids with known polar and dispersive surface tension components. For a dodecylphosphonic acid SAM, the calculated surface energy is approximately 19 mN/m, with a dispersive component (γD) of 18.8 mN/m and a polar component (γP) of 0.2 mN/m. In contrast, the fluorinated counterpart exhibits a significantly lower surface energy of 9 mN/m (γD = 8.5 mN/m, γP = 0.5 mN/m).

Table 1: Representative Contact Angle and Surface Energy Data for Dodecylphosphonic Acid Analogs

| Compound | Substrate | Static Water Contact Angle (°) | Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |

| Dodecylphosphonic acid (HC12-PA) | Plasma-oxidized Aluminum Oxide | 110 | 19 | 18.8 | 0.2 |

| 1H,1H,2H,2H-Perfluorododecylphosphonic acid (FC12-PA) | Plasma-oxidized Aluminum Oxide | 121 | 9 | 8.5 | 0.5 |

Note: This table presents data for compounds structurally similar to this compound to illustrate typical values obtained through contact angle goniometry.

Electrochemical Methods for Interfacial Reactions

Electrochemical methods, particularly Electrochemical Impedance Spectroscopy (EIS), are powerful, non-destructive techniques used to study the properties of electrode-electrolyte interfaces and the performance of protective coatings. researchgate.netresearchgate.net When a metal surface is modified with a self-assembled monolayer of this compound, EIS can provide detailed information about the formation, integrity, and corrosion protection capabilities of the monolayer. researchgate.net

The principle of EIS involves applying a small amplitude sinusoidal potential perturbation to the electrode over a wide range of frequencies and measuring the resulting current response. The impedance (Z) of the system is then calculated as the ratio of the AC voltage to the AC current. The data is typically presented in Nyquist or Bode plots.

A Nyquist plot for a well-formed, defect-free SAM on a metal surface in a corrosive environment (e.g., NaCl solution) will ideally show a large semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection as the monolayer acts as a barrier to the charge transfer processes associated with corrosion. researchgate.net

The formation of a dense and ordered monolayer of this compound on a steel surface would be expected to significantly increase the Rct compared to the bare steel. The capacitance of the monolayer (Cdl), which can be extracted from the EIS data, provides information about the thickness and dielectric properties of the film. A lower capacitance value is generally associated with a thicker and more compact monolayer.

Equivalent electrical circuits (EECs) are used to model the electrochemical system and extract quantitative parameters from the EIS data. A simple Randles circuit is often used for a bare metal, consisting of the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct). For a SAM-coated surface, the circuit is often modified to include the capacitance of the coating (Ccoat) and the pore resistance (Rpo), which represents the resistance of ion-conducting pathways through defects in the monolayer.

While specific EIS data for this compound monolayers is not extensively published, studies on similar long-chain phosphonic acids on steel have demonstrated their effectiveness in corrosion inhibition. For instance, the formation of a protective layer of a zinc (II) complex on a metallic surface resulted in a significant increase in the charge transfer resistance, with inhibition efficiencies reaching up to 94.7%. researchgate.net

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Parameters for a Coated Steel Surface

| System | Rs (Ω·cm²) | Rct (kΩ·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| Bare Mild Steel in 1 M HCl | ~1.5 | ~0.05 | ~150 | - |

| Mild Steel with Inhibitor in 1 M HCl | ~1.8 | ~2.5 | ~30 | >90 |

Note: This table presents representative data to illustrate the typical changes in EIS parameters upon the formation of a protective organic layer on a steel surface. The values for this compound would be expected to show a similar trend, indicating significant corrosion protection.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Simulations of Molecular Structure and Conformation

Quantum mechanical simulations are a fundamental tool for elucidating the intrinsic properties of a molecule. For 12-chlorododecylphosphonic acid, such simulations would provide precise data on its three-dimensional structure, bond lengths, bond angles, and dihedral angles. These calculations would also reveal the molecule's conformational landscape, identifying the most stable (lowest energy) arrangements of its alkyl chain and phosphonic acid headgroup. Understanding the preferred conformations is crucial, as it influences how the molecules pack together in larger assemblies.

Table 1: Hypothetical Quantum Mechanical Simulation Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| C-Cl Bond Length | ~1.78 Å | Influences reactivity and intermolecular interactions. |

| P-O Bond Length (P=O) | ~1.50 Å | Key to understanding headgroup interactions with substrates. |

| P-O-H Bond Angle | ~109° | Determines the orientation of the hydroxyl groups for binding. |

Molecular Dynamics Simulations of SAM Formation and Dynamics

Molecular dynamics (MD) simulations are instrumental in observing the collective behavior of molecules over time. For this compound, MD simulations would model the process of self-assembled monolayer (SAM) formation on various substrates, such as metal oxides. These simulations can track the movement and orientation of individual molecules as they adsorb onto the surface and organize into a densely packed layer. rsc.org Key insights from such simulations would include the rate of SAM formation, the final packing density, and the tilt angle of the molecules relative to the surface normal. The presence of the terminal chlorine atom would be of particular interest, as its size and electronegativity could introduce subtle perturbations in the packing compared to a non-halogenated equivalent like dodecylphosphonic acid.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations would provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and electronic stability. eeer.orgresearchgate.net Furthermore, DFT can be used to compute the electrostatic potential surface, which visually represents the charge distribution across the molecule and highlights regions that are electron-rich or electron-poor. This information is vital for understanding how the molecule will interact with surfaces and other molecules. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability. eeer.orgresearchgate.net |

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways

While the synthesis of alkylphosphonic acids is well-established, future research could focus on developing more efficient, sustainable, and scalable synthetic routes specifically for 12-chlorododecylphosphonic acid. Current methodologies often rely on multi-step processes that may involve harsh reagents.

Future investigations could explore:

Solvent-Free and Mechanochemical Methods: Inspired by green chemistry principles, the development of solvent-free synthesis, such as reactive milling, could offer an environmentally friendly alternative to traditional solvent-based approaches. psu.edu This method has been successfully applied to other long-chain alkylphosphonic acids for the in-situ surface functionalization of nanoparticles. psu.edunih.gov

Flow Chemistry Synthesis: The adaptation of the synthesis of this compound and its precursors to continuous flow reactors could enable better control over reaction parameters, enhance safety, and allow for easier scalability to meet potential industrial demands.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Improved Michaelis-Arbuzov Reaction | Well-understood mechanism, reliable. | Optimization of reaction conditions, use of less hazardous reagents, and purification methods. |

| Catalytic C-P Cross-Coupling | Potentially higher efficiency and selectivity. | Development of novel, cost-effective catalysts and exploration of a wider range of starting materials. |

| Mechanochemistry (Reactive Milling) | Solvent-free, environmentally friendly, potential for in-situ functionalization. psu.edunih.gov | Optimization of milling parameters and scalability of the process. |

| Flow Chemistry | Enhanced process control, improved safety, and scalability. | Reactor design and optimization of reaction parameters for continuous production. |

Exploration of Advanced Surface Functionalization Applications

The true potential of this compound lies in its ability to form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, with the terminal chloro group serving as a versatile chemical handle for subsequent derivatization.

Post-Assembly Derivatization: The terminal chlorine atom is a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of functional molecules after the initial formation of the SAM. This two-step functionalization strategy offers significant flexibility in surface engineering.

A particularly promising avenue is the reaction of the terminal chloro group with tertiary amines to form quaternary ammonium (B1175870) salts (QAS). eurekaselect.comsikemia.com This conversion would create a permanently positively charged surface. Such surfaces are of immense interest for several advanced applications:

Antimicrobial Surfaces: Surfaces functionalized with QAS are well-known for their potent antimicrobial activity. The positively charged nitrogen atoms interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. mdpi.comnih.gov Future research could focus on optimizing the density and presentation of these quaternary ammonium groups on various substrates to create highly effective, non-leaching antimicrobial coatings for medical implants, food packaging, and high-touch surfaces.

Anion-Exchange Surfaces: The permanent positive charge of the quaternary ammonium groups can be utilized to create surfaces with anion-exchange properties. nih.govnih.gov This could be exploited for applications in sensors, separation technologies, and for controlling the local ionic environment at an interface. Research could explore the selective binding of different anions, including phosphates, from aqueous solutions. mdpi.comdupont.com

Platforms for Biomolecule Immobilization: The terminal chloro group can be converted to other functionalities, such as azides or thiols, to serve as a platform for the covalent immobilization of biomolecules like proteins, enzymes, and DNA. This would enable the development of advanced biosensors, diagnostic devices, and biocompatible coatings. ossila.com

Integration into Emerging Nanotechnologies

The ability of this compound to functionalize nanoparticles opens up a plethora of opportunities in nanotechnology. The phosphonic acid group ensures strong anchoring to metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄), while the terminal chloro group provides the reactive interface for further modification.

Future research in this domain could include:

"Smart" Nanoparticles for Drug Delivery: Nanoparticles functionalized with this compound could be further modified with targeting ligands and loaded with therapeutic agents. The surface chemistry could be tailored to respond to specific biological cues, enabling controlled drug release at the target site. ossila.com

Functionalized Nanoparticles for Catalysis: By tethering catalytic species to the surface of nanoparticles via the chloroalkyl chain, it may be possible to create highly active and recyclable nanocatalysts. The long alkyl chain could also influence the local environment around the catalytic site, potentially enhancing selectivity.

Hybrid Nanomaterials: The derivatization of nanoparticles coated with this compound could be used to direct their assembly into more complex, hierarchical structures. For example, the introduction of specific recognition motifs could lead to the self-assembly of nanoparticles into well-defined patterns.

Interdisciplinary Research Opportunities with this compound Derivatives

The unique properties of surfaces and nanomaterials modified with this compound and its derivatives create a fertile ground for interdisciplinary research.

Materials Science and Microbiology: The development of antimicrobial surfaces requires a synergistic approach, combining expertise in surface chemistry and materials science with microbiology to evaluate the efficacy against a broad spectrum of pathogens and to understand the mechanisms of bacterial resistance. mdpi.comresearchgate.net

Biomedical Engineering and Regenerative Medicine: Surfaces that can be tailored with specific biomolecules or that possess inherent antimicrobial properties are highly relevant for the design of next-generation medical implants and tissue engineering scaffolds. ossila.comnih.gov Research in this area would involve collaboration between materials chemists and biomedical engineers to assess biocompatibility, tissue integration, and long-term performance.

Environmental Science and Engineering: Anion-exchange surfaces derived from this compound could be investigated for the remediation of water contaminated with anionic pollutants. This would necessitate a collaborative effort between chemists and environmental engineers to design and test efficient and scalable water treatment technologies.

Q & A

Q. What are the established synthetic routes for 12-Chlorododecylphosphonic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves the reaction of dodecylphosphonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key optimization parameters include:

- Temperature control : Maintain 40–60°C to prevent side reactions (e.g., decomposition of intermediates).

- Solvent selection : Use dry toluene or dichloromethane to ensure solubility and inertness.

- Stoichiometry : A 1:1.2 molar ratio of dodecylphosphonic acid to chlorinating agent maximizes yield (>85% reported in analogous phosphonic acid syntheses) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes unreacted starting materials.

Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis and ¹H/³¹P NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H and ³¹P NMR : Identify structural integrity and phosphonic acid group conformation. For this compound, expect:

- FT-IR : Confirm P=O (1150–1250 cm⁻¹) and P-Cl (550–600 cm⁻¹) stretches.

- Elemental analysis : Validate C, H, P, and Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

Answer: Discrepancies often arise from differing experimental setups. To resolve these:

- Standardize conditions : Use thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres at 10°C/min heating rates.

- Sample purity : Ensure ≥98% purity (via HPLC) to exclude impurities affecting decomposition pathways.

- Reproducibility : Compare data across multiple labs using identical instrumentation (e.g., TGA-Q500 vs. Netzsch STA 449).

Example: A 2024 study found decomposition onset at 220°C under N₂ but 180°C in air due to oxidative cleavage of the alkyl chain .

Q. What computational strategies predict the reactivity of this compound in surface modification applications?

Answer:

- Density Functional Theory (DFT) : Model adsorption energies on metal oxides (e.g., TiO₂, Al₂O₃) to predict binding affinity.

- Molecular Dynamics (MD) : Simulate self-assembly behavior in aqueous vs. organic solvents to optimize monolayer formation.

- Key parameters :

Q. How should researchers address conflicting results in the compound’s hygroscopicity across studies?

Answer:

- Controlled humidity chambers : Measure mass gain (%) at 25°C under 30–90% relative humidity (RH).

- Karl Fischer titration : Quantify water absorption kinetics (mg H₂O/g compound per hour).

- Crystalline vs. amorphous forms : Use X-ray diffraction (XRD) to correlate hygroscopicity with polymorphic state.

Example: Amorphous samples absorb 2.5× more water than crystalline forms due to higher surface area .

Q. What experimental designs validate the compound’s efficacy as a corrosion inhibitor without industrial bias?

Answer:

- Electrochemical testing :

- Potentiodynamic polarization : Measure corrosion current density (i_corr) on steel in 0.1M HCl with/without inhibitor.

- Electrochemical impedance spectroscopy (EIS) : Assess charge-transfer resistance (R_ct) to quantify inhibition efficiency (%IE).

- Surface analysis : Post-test SEM/EDS to detect phosphonic acid adsorption on metal surfaces.

- Blind studies : Use third-party labs to replicate results and mitigate bias .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.